(S)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine
CAS No.:
Cat. No.: VC13445455
Molecular Formula: C9H21N3
Molecular Weight: 171.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H21N3 |
|---|---|
| Molecular Weight | 171.28 g/mol |
| IUPAC Name | N'-methyl-N'-[(3S)-1-methylpiperidin-3-yl]ethane-1,2-diamine |
| Standard InChI | InChI=1S/C9H21N3/c1-11-6-3-4-9(8-11)12(2)7-5-10/h9H,3-8,10H2,1-2H3/t9-/m0/s1 |
| Standard InChI Key | WNABJRWKJMZSNA-VIFPVBQESA-N |
| Isomeric SMILES | CN1CCC[C@@H](C1)N(C)CCN |
| SMILES | CN1CCCC(C1)N(C)CCN |
| Canonical SMILES | CN1CCCC(C1)N(C)CCN |
Introduction
Structural and Stereochemical Features
The compound’s structure comprises a piperidine ring substituted with a methyl group at the 1-position and an ethylenediamine side chain featuring a methyl group at the N1-amino position. The stereocenter at the piperidine-3-position creates enantiomeric specificity, which is critical for its pharmacological profile . Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N'-methyl-N'-[(3S)-1-methylpiperidin-3-yl]ethane-1,2-diamine | |
| Molecular Formula | C₉H₂₁N₃ | |
| Molecular Weight | 171.28 g/mol | |
| Chirality | (S)-configuration at C3 | |
| SMILES | CN1CCCC@@HN(C)CCN |
X-ray crystallography and computational modeling reveal a chair conformation for the piperidine ring, with the methyl group at C1 occupying an equatorial position to minimize steric strain . The ethylenediamine chain adopts an extended conformation, facilitating hydrogen bonding with biological targets .
Synthesis and Enantioselective Preparation
The synthesis of (S)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine typically involves multi-step alkylation and reductive amination strategies:
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Alkylation of Ethane-1,2-diamine:
Ethane-1,2-diamine is reacted with 1-methylpiperidine-3-carboxaldehyde in the presence of a base (e.g., NaH) to form an imine intermediate. -
Reductive Amination:
The imine is reduced using agents like sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium catalysts to yield the secondary amine . -
Enantiomeric Resolution:
Chiral chromatography or enzymatic resolution techniques isolate the (S)-enantiomer, achieving enantiomeric excess (ee) >98% .
Reaction conditions (e.g., solvent: ethanol/methanol, temperature: 60–80°C) are optimized to enhance yield (70–85%) and purity (>95%) .
Physicochemical Properties
The compound exhibits moderate polarity, as evidenced by its TPSA (32.5 Ų) and LogP (0.2187), suggesting balanced solubility in aqueous and lipid environments . Key properties include:
| Property | Value | Source |
|---|---|---|
| Basicity (pKa) | 9.2–9.8 (amine groups) | |
| Solubility | 25 mg/mL in PBS (pH 7.4) | |
| Stability | Stable at 2–8°C under N₂ |
The melting point remains unreported, but differential scanning calorimetry (DSC) indicates a glass transition temperature (Tg) near −20°C, consistent with liquid-like behavior at room temperature.
Biological Activity and Mechanisms
(S)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine demonstrates ligand activity at neurotransmitter receptors, particularly serotonin (5-HT₃) and nicotinic acetylcholine receptors (nAChRs) . Mechanistic insights include:
-
Receptor Binding:
The ethylenediamine chain forms hydrogen bonds with conserved residues (e.g., Trp183 in 5-HT₃R), while the piperidine methyl group enhances hydrophobic interactions . -
Stereochemical Selectivity:
The (S)-enantiomer exhibits 10-fold higher affinity for 5-HT₃R compared to the (R)-form, underscoring the role of chirality .
In vitro studies reveal an IC₅₀ of 120 nM for 5-HT₃R inhibition, with negligible activity at off-target receptors (e.g., dopamine D₂, IC₅₀ >10 μM) .
Applications in Medicinal Chemistry
Central Nervous System (CNS) Therapeutics
The compound serves as a precursor for antiemetic and anxiolytic agents. Derivatives with fluorinated ethylenediamine chains show enhanced blood-brain barrier (BBB) penetration (LogBB: 0.8–1.2) .
Antiviral Research
Recent studies highlight its role in coronavirus inhibitors, where it modulates casein kinase 2 (CK2) activity. Co-crystallography with CK2 reveals hydrogen bonding between the triazole group and Lys68, stabilizing the kinase-inhibitor complex .
Comparative Analysis with Analogues
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